

Theoretical and computational studies on 5-Chloro-4-methoxy-2-nitroaniline

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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071

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In-depth Technical Guide: 5-Chloro-4-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available, in-depth research specifically focused on **5-Chloro-4-methoxy-2-nitroaniline**, this guide is constructed based on established principles of computational chemistry and experimental data from closely related analogs. The theoretical data presented herein is predictive and awaits experimental validation.

Introduction

5-Chloro-4-methoxy-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural motifs, including a halogenated and nitrated aniline core with a methoxy substituent, suggest its utility as a versatile synthetic intermediate. The electronic properties conferred by the nitro-, chloro-, amino-, and methoxy-groups create a unique molecular scaffold that could be explored for the development of novel pharmaceuticals and functional materials. This document provides a theoretical and computational overview of its core characteristics, offering a foundational understanding for future research and development.

Molecular and Physicochemical Properties

The fundamental properties of **5-Chloro-4-methoxy-2-nitroaniline** are summarized below. These values are critical for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₃	PubChem
Molecular Weight	202.59 g/mol	PubChem
CAS Number	102755-12-8	PubChem
Predicted Melting Point	131 °C	Alfa Aesar
Predicted Boiling Point	400.1 °C at 760 mmHg	Alfa Aesar
Predicted Density	1.452 g/cm ³	Alfa Aesar
IUPAC Name	5-chloro-4-methoxy-2-nitroaniline	PubChem

Theoretical Computational Studies

Due to the absence of specific experimental studies on **5-Chloro-4-methoxy-2-nitroaniline**, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular geometry, electronic structure, and spectroscopic properties.

Computational Methodology

A standard and widely accepted computational protocol for molecules of this class involves the following:

- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Method: Density Functional Theory (DFT).
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that balances accuracy and computational cost for organic molecules.

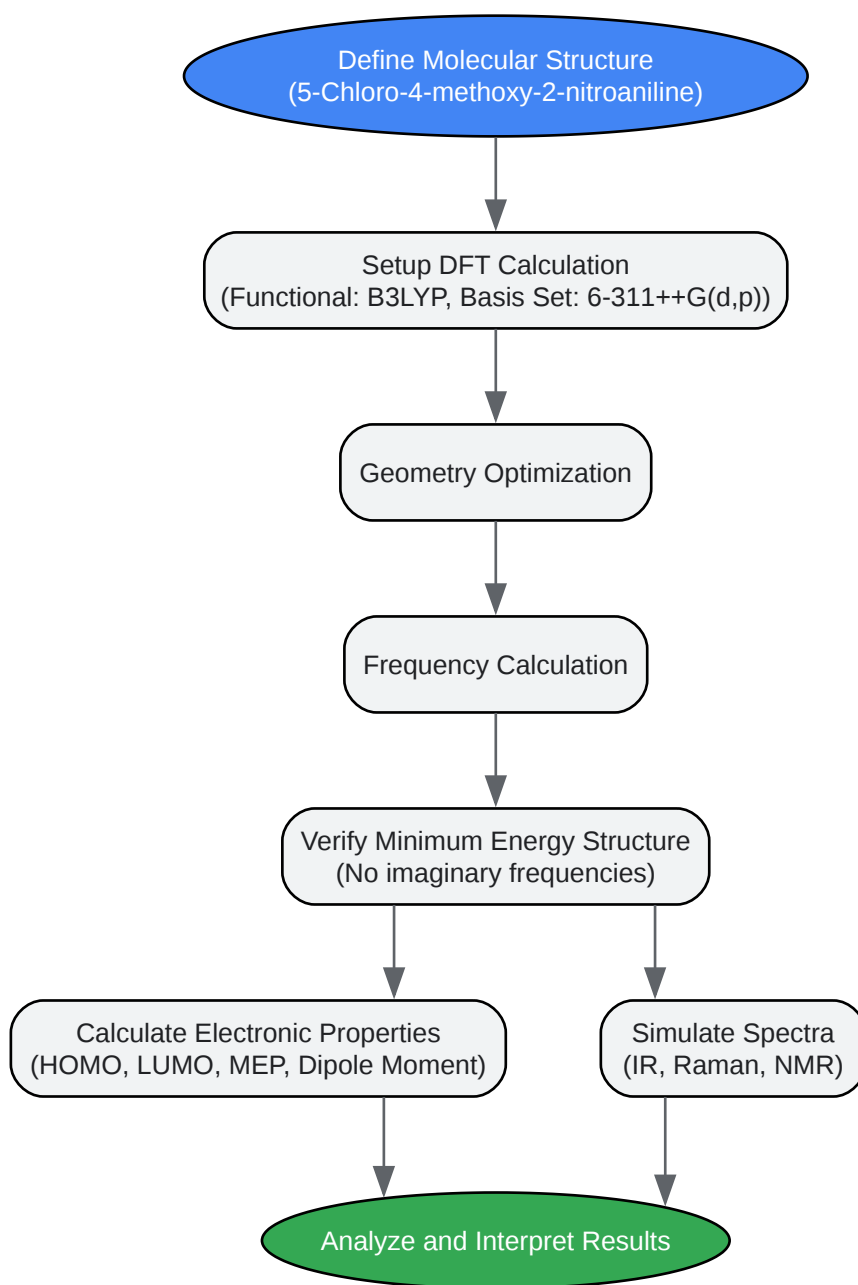
- **Basis Set:** 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative atoms and potential non-covalent interactions.
- **Solvation Model:** An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water, DMSO) on the molecular properties.

Predicted Molecular Geometry and Electronic Properties

DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure of the molecule. Key electronic properties that can be derived include:

- **HOMO-LUMO Energy Gap:** The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
- **Molecular Electrostatic Potential (MEP):** The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical reactions.
- **Dipole Moment:** This value quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

The logical workflow for such a computational study is depicted below.



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Caption: A generalized workflow for the computational analysis of **5-Chloro-4-methoxy-2-nitroaniline**.

Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectra, which can be compared with future experimental data for structural validation.

Vibrational Spectroscopy (FTIR and FT-Raman)

The vibrational modes of **5-Chloro-4-methoxy-2-nitroaniline** can be predicted through frequency calculations. The simulated Infrared (IR) and Raman spectra would show characteristic peaks corresponding to the functional groups present in the molecule.

Table of Predicted Vibrational Frequencies (Hypothetical Data)

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H (Aniline)	Symmetric Stretch	~3400-3500
N-H (Aniline)	Asymmetric Stretch	~3300-3400
C-H (Aromatic)	Stretch	~3000-3100
C-H (Methoxy)	Stretch	~2850-2950
C=C (Aromatic)	Stretch	~1450-1600
NO ₂ (Nitro)	Asymmetric Stretch	~1500-1550
NO ₂ (Nitro)	Symmetric Stretch	~1300-1350
C-O (Methoxy)	Stretch	~1200-1275
C-Cl (Chloro)	Stretch	~600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict the NMR spectra. These predictions are highly sensitive to the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data in CDCl₃)

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Aromatic CH	6.5 - 8.0	110 - 150
Methoxy OCH ₃	3.8 - 4.0	55 - 60
Aniline NH ₂	4.0 - 5.5	-

Experimental Protocols (General Procedures)

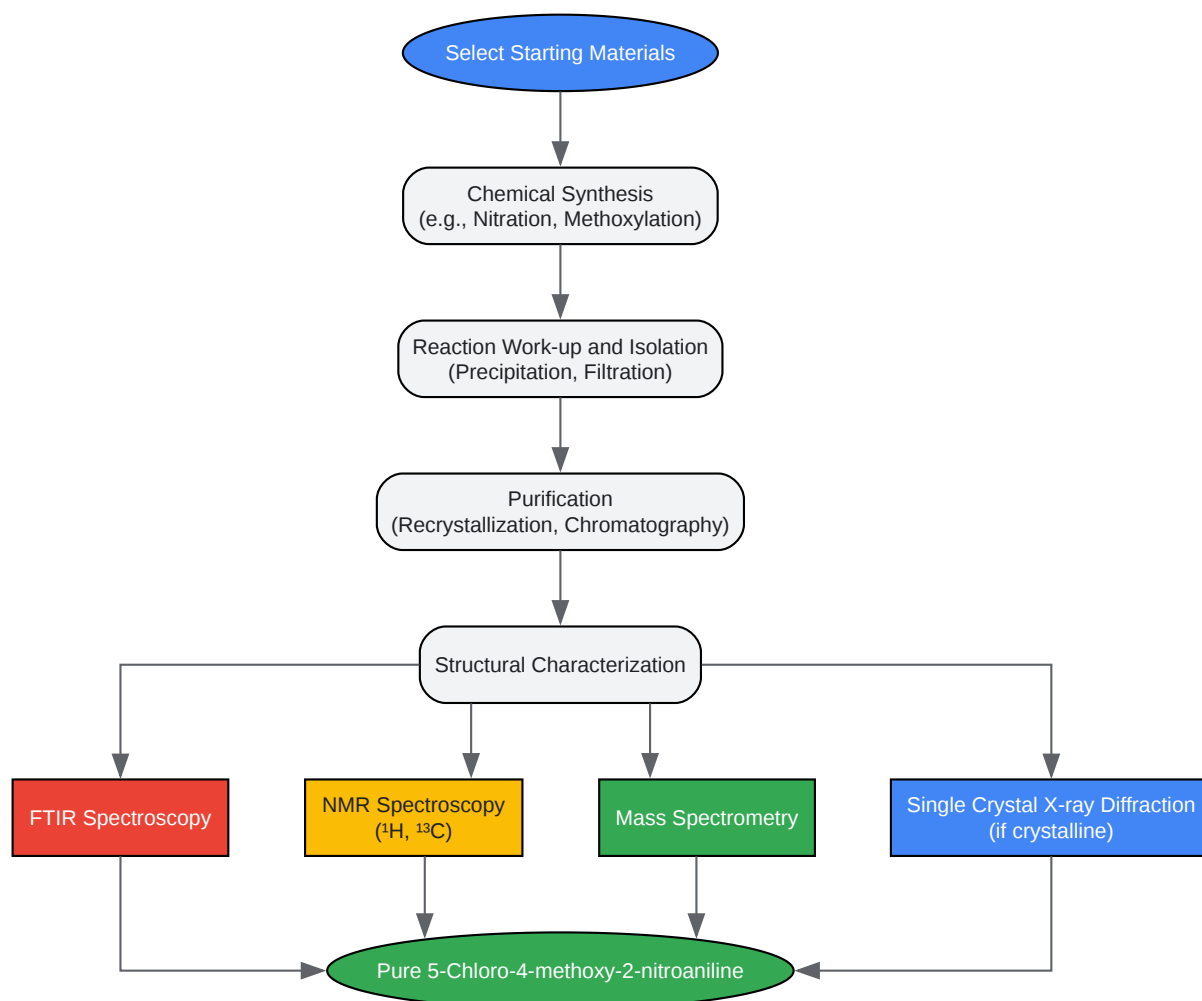
While specific protocols for **5-Chloro-4-methoxy-2-nitroaniline** are not available, the following are generalized experimental procedures for the synthesis and characterization of similar aniline derivatives.

Synthesis

A plausible synthetic route could involve the nitration of a substituted chloroanisole or the methoxylation of a substituted chloronitroaniline. A generalized procedure for the nitration of an aromatic compound is as follows:

- Dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid or sulfuric acid) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (0-10 °C).
- After the addition is complete, allow the reaction to stir at a specified temperature for a set period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

The logical flow of a synthetic and characterization process is outlined below.



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Caption: A general workflow for the synthesis and characterization of an organic compound.

Characterization Techniques

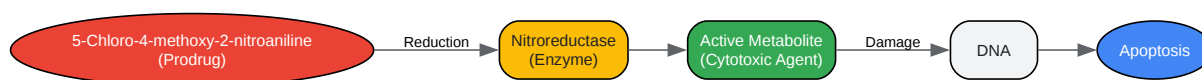
- FTIR Spectroscopy: The FTIR spectrum of the synthesized compound would be recorded using a KBr pellet or as a thin film on a suitable substrate.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with an electrospray ionization (ESI) source.
- Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive three-dimensional molecular structure.

Potential Signaling Pathway Interactions in Drug Development

Given the structural features of **5-Chloro-4-methoxy-2-nitroaniline**, it could be hypothesized to interact with various biological targets. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This suggests a potential application in the development of hypoxia-activated prodrugs. The aniline scaffold is also a common feature in kinase inhibitors.

A hypothetical signaling pathway involvement is depicted below.



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Caption: A hypothetical bioactivation pathway for a nitroaromatic prodrug.

Conclusion

5-Chloro-4-methoxy-2-nitroaniline presents an interesting scaffold for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational, albeit theoretical, overview of its properties and potential. The computational predictions for its structure, electronic properties, and spectra offer a starting point for experimental validation. Future research should focus on the synthesis, purification, and comprehensive experimental characterization of this compound to unlock its full potential.

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